

LASSBio-1632: A Preclinical N-Sulfonylhydrazone Derivative for Inflammatory Pulmonary Diseases

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Compound of Interest		
Compound Name:	LASSBio-1632	
Cat. No.:	B11934277	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-1632 is a novel N-sulfonylhydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with promising preclinical activity for the treatment of inflammatory pulmonary diseases such as asthma. By selectively targeting PDE4A and PDE4D isoforms, LASSBio-1632 modulates downstream inflammatory pathways, leading to the suppression of key pro-inflammatory cytokines and a reduction in airway hyperreactivity. This technical guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying mechanism of action of LASSBio-1632.

Introduction

Inflammatory pulmonary diseases, including asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic airway inflammation, airway hyperresponsiveness, and airflow obstruction. Phosphodiesterase 4 (PDE4) has emerged as a key therapeutic target in these conditions due to its role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.





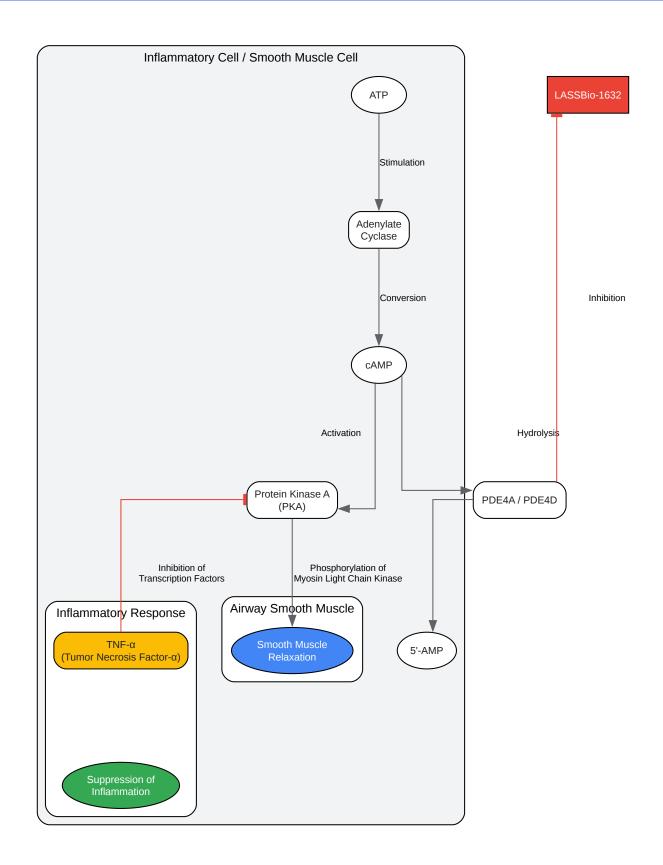


LASSBio-1632, a compound developed by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, has been identified as a lead candidate from a series of N-sulfonylhydrazone derivatives. It demonstrates selective inhibitory activity against PDE4A and PDE4D isoforms, which are critically involved in the inflammatory cascade within the lungs.

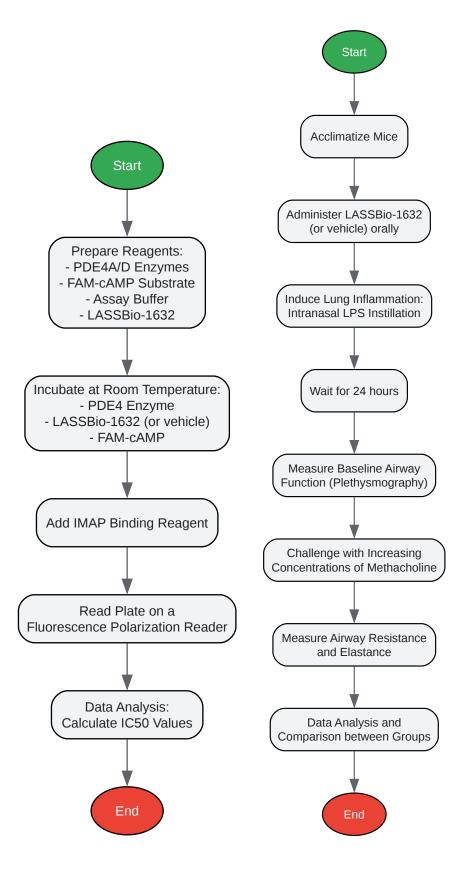
Mechanism of Action

LASSBio-1632 exerts its anti-inflammatory effects primarily through the selective inhibition of PDE4A and PDE4D. PDE4 enzymes are responsible for the hydrolysis of cAMP. By inhibiting these specific isoforms, **LASSBio-1632** increases intracellular cAMP levels in immune and airway smooth muscle cells. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory response. A key consequence of this pathway is the suppression of Tumor Necrosis Factor-alpha (TNF- α) production, a pivotal pro-inflammatory cytokine in asthma and other inflammatory diseases. The increase in cAMP also promotes smooth muscle relaxation, contributing to bronchodilation.









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